Product packaging for 7-Chloro-2-methyl-[1,6]naphthyridin-3-ol(Cat. No.:)

7-Chloro-2-methyl-[1,6]naphthyridin-3-ol

Cat. No.: B8740115
M. Wt: 194.62 g/mol
InChI Key: BDTXMFFJIZKQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-methyl-[1,6]naphthyridin-3-ol ( 1455035-91-2) is a high-purity naphthyridine derivative supplied as a yellow to white solid . With a molecular formula of C9H7ClN2O and a molecular weight of 194.62 g/mol, this compound serves as a valuable building block in medicinal chemistry and drug discovery research . Naphthyridine scaffolds are recognized for their diverse biological activities, making them privileged structures in the development of new therapeutic agents . As a fused heterocyclic building block, it is particularly useful for constructing more complex molecules and for structure-activity relationship (SAR) studies. Researchers utilize this compound under dry storage conditions at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B8740115 7-Chloro-2-methyl-[1,6]naphthyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

7-chloro-2-methyl-1,6-naphthyridin-3-ol

InChI

InChI=1S/C9H7ClN2O/c1-5-8(13)2-6-4-11-9(10)3-7(6)12-5/h2-4,13H,1H3

InChI Key

BDTXMFFJIZKQEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NC(=CC2=N1)Cl)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 7-Chloro-2-methyl-nih.govresearchgate.netnaphthyridin-3-ol

A retrosynthetic analysis of 7-Chloro-2-methyl- nih.govresearchgate.netnaphthyridin-3-ol suggests logical bond disconnections to identify plausible starting materials. The target molecule is a substituted nih.govresearchgate.netnaphthyridin-3-ol, which can exist in tautomeric equilibrium with the corresponding nih.govresearchgate.netnaphthyridin-3(4H)-one. The most common and effective strategies for constructing the bicyclic naphthyridine system involve forming the second ring onto a pre-existing, functionalized pyridine (B92270) core. nih.govmdpi.com

A primary disconnection can be made across the C4-C4a and C8-C8a bonds, which simplifies the structure to a substituted 4-aminopyridine (B3432731) precursor. This approach is advantageous as it allows for the introduction of the C7 chloro substituent on the initial pyridine ring. A further disconnection of the C2-C3 and N1-C8a bonds points to two key building blocks: a 4-amino-5-chloropyridine derivative containing a functional group at the 3-position (such as a nitrile, ester, or aldehyde) and a three-carbon component that will form the rest of the second ring, such as an acetoacetate (B1235776) derivative or a related synthon to install the C2-methyl and C3-hydroxyl groups. This strategy allows for the regioselective placement of substituents before the final, ring-forming cyclization step.

Classical and Contemporary Synthetic Routes to thenih.govresearchgate.netNaphthyridine Scaffold

The synthesis of the nih.govresearchgate.netnaphthyridine scaffold can be achieved through a variety of classical and contemporary methods. researchgate.net

Classical approaches often rely on condensation reactions. The Friedländer condensation, for instance, involves the reaction of a 4-aminonicotinic carbonyl compound with a partner containing an activated methylene (B1212753) group, followed by cyclodehydration to form the second ring. acs.org Another traditional method is the Skraup synthesis, which typically uses an aminopyridine and glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, though this can be a harsh and sometimes low-yielding reaction. acs.org

Contemporary synthetic strategies offer greater efficiency, milder conditions, and broader substrate scope. Multicomponent reactions (MCRs) have emerged as powerful tools, enabling the construction of complex naphthyridine derivatives in a single pot from three or more starting materials, which improves atom economy and operational simplicity. rsc.org Palladium-catalyzed cross-coupling and annulation reactions provide versatile routes for forming key carbon-carbon and carbon-nitrogen bonds. researchgate.net A modern approach involves the synthesis of 1,6-naphthyridine-5,7-diones, which can be converted to highly reactive heteroaryl ditriflate intermediates. These intermediates are stable but can undergo regioselective substitution and coupling reactions, allowing for rapid diversification of the naphthyridine scaffold. acs.org

The key step in forming the bicyclic nih.govresearchgate.netnaphthyridine system is the final cyclization reaction. The choice of cyclization strategy depends heavily on the precursors and the desired substitution pattern.

Acid-Mediated Intramolecular Cyclization : Friedel-Crafts-type reactions are a prominent strategy, particularly for fused polycyclic systems. rsc.org This typically involves treating a precursor like a 4-(arylamino)nicotinonitrile with a strong acid such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to induce intramolecular cycloaromatisation. rsc.org

Condensation and Cyclodehydration : In Friedländer-type syntheses, the cyclization is often a dehydration step that occurs under acidic or basic conditions following an initial intermolecular condensation. acs.org

Domino and Cascade Reactions : In multicomponent strategies, the cyclization is the final step in a sequence of reactions. A common pathway involves an initial Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization to furnish the final naphthyridine ring system. researchgate.netrsc.org

Base-Promoted Cyclization : Specific precursors can be designed to cyclize under basic conditions. For example, an amide can be induced to cyclize onto a pendant ester group by treatment with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org

Achieving the specific substitution pattern of 7-Chloro-2-methyl- nih.govresearchgate.netnaphthyridin-3-ol requires precise control over the placement of functional groups.

One of the most effective strategies is to begin with a pyridine ring that already contains the required substituents or precursors to them. For the target molecule, a synthesis could start from a preformed pyridine such as ethyl 4,6-dichloro-3-pyridinecarboxylate. nih.govmdpi.com The chloro group at the 6-position of this starting material would correspond to the C7 position in the final naphthyridine product. This precursor can be reacted with an amine and subsequently condensed with a molecule like methyl acetoacetate to build the second ring, thereby installing the methyl and hydroxyl groups at the C2 and C3 positions, respectively. nih.gov

Another powerful technique for regioselective functionalization is directed metalation. For instance, readily available brominated naphthyridines can undergo regioselective metalation at a specific carbon atom using reagents like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidino magnesium chloride lithium chloride complex), followed by quenching with an electrophile to introduce a desired functional group. nih.gov Furthermore, the development of heteroaryl ditriflates as reactive intermediates allows for predictable and regioselective nucleophilic substitution, providing a modern tool for late-stage functionalization of the naphthyridine core. acs.org

Optimization of Reaction Conditions and Yields

The efficiency of naphthyridine synthesis is highly dependent on reaction conditions such as the choice of catalyst, solvent, temperature, and reaction time. Optimization of these parameters is critical for maximizing product yields and minimizing side reactions.

A study on the acid-mediated Friedel-Crafts cyclization of 4-(phenylamino)quinoline-3-carbonitrile, a related heterocyclic system, provides a clear example of reaction optimization. rsc.org The researchers systematically screened various acids and solvents to identify the most effective conditions.

EntryAcidSolventTime (h)Yield (%)
1CF3SO3H (neat)0.584
2H2SO4 (neat)0.582
3CH3SO3H (neat)2Trace
4CF3COOH (neat)10ND
5CF3SO3H (10 equiv.)DMSO2ND
6CF3SO3H (10 equiv.)Acetone2ND
7CF3SO3H (10 equiv.)CH3CN2ND
8CF3SO3H (10 equiv.)DMF2ND
9CF3SO3H (10 equiv.)CH2Cl20.583
10H2SO4 (conc.)CH2Cl20.589
Table adapted from a study on optimizing Friedel–Crafts cyclization conditions. rsc.org ND = Not Detected.

As the data indicates, strong acids like trifluoromethanesulfonic acid (CF3SO3H) and sulfuric acid (H2SO4) were highly effective, while weaker acids gave poor results. rsc.org A significant solvent effect was also observed, with non-polar solvents like dichloromethane (B109758) (CH2Cl2) proving superior to polar aprotic solvents like DMSO and DMF. rsc.org The optimal conditions were established as using 10 equivalents of CF3SO3H in CH2Cl2 at room temperature for 0.5 hours. rsc.org This systematic approach to optimization is broadly applicable to the synthesis of other naphthyridine derivatives.

Green Chemistry Principles in the Synthesis of 7-Chloro-2-methyl-nih.govresearchgate.netnaphthyridin-3-ol

Applying green chemistry principles to the synthesis of heterocyclic compounds is an area of growing importance, aiming to reduce waste, energy consumption, and the use of hazardous materials. Several eco-friendly methods have been developed for the synthesis of naphthyridine scaffolds.

One key principle is the use of environmentally benign solvents. For example, a greener method for the Friedländer synthesis of substituted 1,8-naphthyridines was developed using water as the reaction solvent, which is a significant improvement over traditional organic solvents. rsc.org Catalyst-free, three-component domino reactions have also been reported for the synthesis of nih.govacs.orgnaphthyridines in ethanol, a cheap and benign solvent. rsc.org

Another green approach is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has been successfully applied to the preparation of 2,6-naphthyridines and other related scaffolds. derpharmachemica.comresearchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purity compared to conventional heating methods. derpharmachemica.com

Furthermore, the development of multicomponent reactions (MCRs) aligns with green chemistry principles by increasing atom economy and reducing the number of synthetic steps and purification processes required. rsc.org The use of biodegradable catalysts, such as citric acid, has also been explored as a green alternative for promoting the synthesis of 1,8-naphthyridines. connectjournals.com These principles could be readily adapted to develop a more sustainable synthesis of 7-Chloro-2-methyl- nih.govresearchgate.netnaphthyridin-3-ol.

Synthesis of Deuterated or Isotopically Labeled Analogues

The synthesis of deuterated or isotopically labeled analogues of bioactive molecules is essential for various studies, including metabolic fate analysis and as internal standards in quantitative bioassays. While specific literature on the isotopic labeling of 7-Chloro-2-methyl- nih.govresearchgate.netnaphthyridin-3-ol is not available, strategies can be inferred from work on related naphthyridine systems.

One common approach is to use isotopically labeled starting materials. For the synthesis of the target molecule, a deuterated version of a key precursor, such as a deuterated acetoacetate derivative, could be employed in the cyclization step. This would introduce deuterium (B1214612) atoms at specific, non-labile positions on the newly formed ring.

Another strategy involves hydrogen-deuterium exchange on the final naphthyridine product. This can sometimes be achieved by treating the compound with a deuterium source, such as D2O, under acidic or basic conditions, although this method risks exchange at multiple sites and may not be suitable for all positions. A more controlled method was demonstrated in a study on the related 1,5-naphthyridine (B1222797) scaffold, where using 2-propanol-d1 as both a solvent and hydrogen source in a transfer hydrogenation reaction resulted in the selective incorporation of deuterium at the C2 and C4 positions. nih.gov Similar chemo- and regioselective isotopic labeling techniques could potentially be developed for the nih.govresearchgate.netnaphthyridine core, providing access to labeled versions of 7-Chloro-2-methyl- nih.govresearchgate.netnaphthyridin-3-ol for advanced research purposes.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of 7-Chloro-2-methyl- rsc.orgchemguide.co.uknaphthyridin-3-ol, confirming its atomic connectivity and providing information on its electronic and vibrational states.

While the complete multidimensional NMR dataset for 7-Chloro-2-methyl- rsc.orgchemguide.co.uknaphthyridin-3-ol is not extensively published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be inferred from the analysis of the parent 1,6-naphthyridine (B1220473) scaffold and related substituted derivatives. mdpi.comchemicalbook.com The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons on the naphthyridine core, with their chemical shifts and coupling constants being influenced by the positions of the chloro, methyl, and hydroxyl substituents.

For the parent 1,6-naphthyridine, protons are observed at chemical shifts (δ) of approximately 9.28, 9.10, 8.76, 8.28, 7.93, and 7.52 ppm in CDCl₃. chemicalbook.com For 7-Chloro-2-methyl- rsc.orgchemguide.co.uknaphthyridin-3-ol, the methyl group protons at position 2 would likely appear as a singlet in the upfield region (around 2.5-2.6 ppm), a characteristic placement for methyl groups attached to an aromatic ring. mdpi.com The remaining aromatic protons on the two rings would show a complex pattern of splitting, which could be fully resolved and assigned using two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). COSY experiments would reveal the proton-proton coupling network, helping to trace the connectivity of the protons around the rings. HSQC and Heteronuclear Multiple Bond Correlation (HMBC) experiments would then correlate these protons to their directly attached and long-range coupled carbon atoms, respectively, allowing for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Chloro-2-methyl- rsc.orgchemguide.co.uknaphthyridin-3-ol based on Analogous Structures

ProtonPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (at C2)2.5 - 2.6Singlet
H4~7.0 - 7.2Singlet
H5~7.8 - 8.0Doublet
H8~8.5 - 8.7Doublet
-OH (at C3)Broad singlet (variable)Singlet

Note: These are estimated values and can vary based on solvent and experimental conditions.

Vibrational and electronic spectroscopy provide further confirmation of the compound's functional groups and conjugated system.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 7-Chloro-2-methyl- rsc.orgchemguide.co.uknaphthyridin-3-ol is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, potentially involved in hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring system would likely produce a series of sharp peaks in the 1400-1650 cm⁻¹ region. nih.gov The presence of the chlorine substituent would be confirmed by a C-Cl stretching vibration, typically observed in the fingerprint region between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would reveal the electronic transitions within the conjugated π-system of the naphthyridine core. scispace.com Naphthyridine derivatives generally display multiple absorption bands in the UV region. nih.gov For 7-Chloro-2-methyl- rsc.orgchemguide.co.uknaphthyridin-3-ol, π → π* transitions are expected, leading to strong absorption peaks likely in the 250-350 nm range. The precise wavelengths and intensities of these absorptions are influenced by the electronic effects of the substituents. The hydroxyl group (an auxochrome) and the chlorine atom can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the unsubstituted parent compound.

Table 2: Expected Characteristic FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
C=C / C=NRing Stretching1400 - 1650
C-ClStretching600 - 800

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For 7-Chloro-2-methyl- rsc.orgchemguide.co.uknaphthyridin-3-ol (C₉H₇ClN₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass.

A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine. chemicalbook.com Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, unequivocally confirming the presence of one chlorine atom in the molecule. nih.gov

The fragmentation of the molecular ion under electron ionization (EI-MS) would likely proceed through several pathways. chemguide.co.uklibretexts.org Common fragmentation patterns for aromatic nitrogen heterocycles involve the loss of small, stable molecules or radicals. miamioh.edu For this compound, potential fragmentation could include:

Loss of a chlorine radical (•Cl)

Loss of a methyl radical (•CH₃)

Elimination of carbon monoxide (CO) from the hydroxyl-bearing ring.

Cleavage of the naphthyridine ring system itself.

The analysis of these fragment ions provides a fingerprint that helps to piece together the molecular structure and corroborate the assignments made by other spectroscopic methods.

X-ray Crystallographic Analysis of 7-Chloro-2-methyl-rsc.orgchemguide.co.uknaphthyridin-3-ol and its Derivatives

While the specific crystal structure of 7-Chloro-2-methyl- rsc.orgchemguide.co.uknaphthyridin-3-ol is not publicly available, analysis of related naphthyridine derivatives provides significant insight into the expected solid-state behavior, including crystal packing, intermolecular forces, and the potential for tautomerism. nih.gov

In the solid state, planar aromatic molecules like naphthyridines often arrange themselves in a stacked fashion to maximize favorable π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent molecules overlap, are a significant cohesive force in the crystal lattice. The distances between the stacked rings are typically in the range of 3.3 to 3.8 Å.

The presence of the hydroxyl group at the C3 position introduces the possibility of keto-enol tautomerism. 7-Chloro-2-methyl- rsc.orgchemguide.co.uknaphthyridin-3-ol (the enol form) could exist in equilibrium with its keto tautomer, 7-Chloro-2-methyl-1H- rsc.orgchemguide.co.uknaphthyridin-3(2H)-one. The predominant tautomer in the solid state is often determined by which form allows for more stable intermolecular interactions, particularly hydrogen bonding.

Hydrogen bonding is expected to be a dominant feature in the crystal structure. mdpi.com The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atoms within the naphthyridine rings are effective hydrogen bond acceptors. rsc.org This would likely lead to the formation of extensive hydrogen-bonded networks. These networks could take the form of chains, dimers, or more complex three-dimensional architectures, significantly influencing the compound's physical properties such as melting point and solubility. The interplay between the hydrogen bonds formed by the enol tautomer versus the keto tautomer would be a critical factor in stabilizing the crystal lattice. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices. researchgate.netias.ac.in For 7-Chloro-2-methyl- nih.govacs.orgnaphthyridin-3-ol, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would provide a detailed picture of its electronic landscape. nih.govrjptonline.org

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule interacts with other species.

HOMO: The HOMO represents the ability of a molecule to donate an electron. For 7-Chloro-2-methyl- nih.govacs.orgnaphthyridin-3-ol, the HOMO is expected to be distributed over the electron-rich naphthyridine ring system, particularly influenced by the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups.

LUMO: The LUMO signifies the ability of a molecule to accept an electron. The LUMO is likely centered on the heterocyclic ring, influenced by the electron-withdrawing chloro (-Cl) group and the nitrogen atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Substituents can "tune" this gap; for instance, studies on other naphthyridine derivatives show that extending conjugation or adding specific functional groups can alter the energy gap and, consequently, the molecule's electronic properties. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies for 7-Chloro-2-methyl- nih.govacs.orgnaphthyridin-3-ol in Different Environments (Hypothetical Data)
EnvironmentHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Reactivity
Gas Phase-6.25-1.804.45Moderate
Ethanol-6.18-1.954.23Higher
Toluene-6.22-1.854.37Moderate-High

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. They are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Negative Potential Regions (Red/Yellow): These electron-rich areas are prone to attack by electrophiles. For 7-Chloro-2-methyl- nih.govacs.orgnaphthyridin-3-ol, significant negative potential is expected around the nitrogen atoms of the naphthyridine ring and the oxygen atom of the hydroxyl group. chemrxiv.orgrsc.org These sites are the primary hydrogen bond acceptors.

Positive Potential Regions (Blue): These electron-deficient regions are susceptible to nucleophilic attack. Positive potential would be located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Substituent Effects: The chloro-substituent introduces a region of complex potential, being electronegative yet also capable of influencing the aromatic system's charge distribution through inductive and field effects. nih.gov MESP analysis helps rationalize how the molecule will interact with biological targets or other reagents. rsc.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While the core nih.govacs.orgnaphthyridine ring is largely planar, the orientation of its substituents can lead to different conformers. Molecular modeling and dynamics simulations explore the potential energy surface of a molecule to identify its most stable conformations.

The surrounding solvent can significantly influence a molecule's conformation and reactivity. Solvents can stabilize certain conformers through hydrogen bonding or dipole-dipole interactions. nih.gov

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds with the hydroxyl group and the nitrogen atoms of the naphthyridine ring. This interaction can stabilize the ground state and influence tautomeric equilibria (e.g., the keto-enol equilibrium of the 3-ol group). Studies on similar hydroxy-naphthyridines have shown that hydrogen-bond-donating solvents can facilitate proton transfer, leading to the formation of zwitterionic species. nih.gov

Molecular dynamics simulations can model these solvent-solute interactions over time, providing a dynamic picture of how the molecule behaves in a solution, which is crucial for understanding its behavior in biological systems.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of new compounds based on their molecular structures. researchgate.net For a series of analogues of 7-Chloro-2-methyl- nih.govacs.orgnaphthyridin-3-ol, a QSPR model could be developed to predict properties like solubility, binding affinity, or toxicity.

The process involves:

Data Set Generation: A series of nih.govacs.orgnaphthyridine analogues with known experimental property values is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, topological, steric) are calculated for each analogue.

Model Building: Statistical methods and machine learning algorithms, such as Multilinear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical model that correlates the descriptors with the observed property. nih.gov

Validation: The model's predictive power is rigorously tested.

Such models are powerful in medicinal chemistry for prioritizing the synthesis of new analogues with potentially improved properties. nih.govnih.gov

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are frequently used to predict and help interpret spectroscopic data. rsc.org

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy, aiding in the structural confirmation of the synthesized compound.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., O-H stretch, C-Cl stretch, C=N stretch) can be calculated. These theoretical frequencies help in the assignment of peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions (e.g., π→π*) responsible for UV-Vis absorption. ias.ac.in The calculated maximum absorption wavelength (λₘₐₓ) can be compared with experimental data, and analysis of the involved molecular orbitals provides insight into the nature of the electronic transition.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Hypothetical)
Spectroscopic TechniquePredicted Value (Computational)Parameter
¹H NMR7.85 ppmChemical Shift (H at C4)
¹³C NMR145.2 ppmChemical Shift (C bearing Cl)
IR3450 cm⁻¹O-H Stretch Frequency
UV-Vis (TD-DFT)330 nmλₘₐₓ (π→π* transition)

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Substitution Reactions of the Naphthyridine Core

The reactivity of the mdpi.comthieme-connect.denaphthyridine core is dictated by the electron-deficient nature of the two fused pyridine (B92270) rings. This inherent electron deficiency makes the aromatic system generally resistant to electrophilic aromatic substitution, a reaction that typically requires electron-rich substrates. thieme-connect.de When such reactions do occur, they often necessitate harsh conditions, and the substitution pattern is directed by the deactivating effect of the ring nitrogen atoms.

Conversely, the electron-poor character of the naphthyridine scaffold makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com This reactivity is enhanced by the presence of good leaving groups, such as the chlorine atom at the C7 position. Electron-withdrawing groups activate the ring toward nucleophilic attack, and in the mdpi.comthieme-connect.denaphthyridine system, the nitrogen atoms serve this activating role. libretexts.org Nucleophilic attack is generally favored at positions ortho or para to the ring nitrogens. For the mdpi.comthieme-connect.denaphthyridine core, the C5 and C7 positions are particularly activated for nucleophilic substitution. acs.org

Modifications at the Hydroxyl and Methyl Positions

The functional groups attached to the naphthyridine core, specifically the hydroxyl (-OH) group at C3 and the methyl (-CH₃) group at C2, provide additional sites for chemical modification.

Hydroxyl Group Reactivity: The hydroxyl group at the C3 position behaves as a typical phenolic hydroxyl, albeit with its acidity and nucleophilicity influenced by the heterocyclic ring system. It can readily undergo O-alkylation to form ethers or O-acylation to form esters under standard conditions. These reactions allow for the introduction of a wide variety of substituents, enabling the modulation of the molecule's physicochemical properties.

Methyl Group Reactivity: The methyl group at the C2 position, being attached to an electron-deficient heteroaromatic ring, can exhibit enhanced acidity of its protons compared to a simple alkylbenzene. This allows for potential deprotonation with a strong base, followed by reaction with various electrophiles. Furthermore, methyl groups on similar heterocyclic systems can be oxidized to formyl or carboxyl groups under specific conditions, or undergo condensation reactions. mdpi.com For instance, a practical method for the direct α-methylation of 1,8-naphthyridines using DMSO as a methyl source has been developed, highlighting the reactivity of positions adjacent to a ring nitrogen. rsc.org

Reactivity of the Chlorine Atom: Halogen-Metal Exchange and Coupling Reactions

The chlorine atom at the C7 position is a key site for the functionalization of the 7-Chloro-2-methyl- mdpi.comthieme-connect.denaphthyridin-3-ol scaffold. Its replacement via transition metal-catalyzed cross-coupling reactions or halogen-metal exchange opens pathways to a diverse array of derivatives.

Halogen-Metal Exchange: The conversion of an organic halide into an organometallic compound through halogen-metal exchange is a fundamental transformation in organic synthesis. wikipedia.org This reaction is commonly performed using electropositive metals like lithium or magnesium. For chloro-heterocycles, this can be achieved using organolithium reagents (lithium-halogen exchange) or magnesium-based reagents. wikipedia.orgnih.gov The resulting organometallic intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C7 position. This method is particularly useful for creating carbon-carbon and carbon-heteroatom bonds. tcnj.edu

Coupling Reactions: Palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions are powerful tools for derivatizing aryl halides. The chlorine atom at C7 can participate in various well-established coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents. acs.org

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups. acs.org

Negishi Coupling: Reaction with organozinc reagents for C-C bond formation. acs.org

Recent studies on related chloronaphthyridines have demonstrated the utility of cobalt-catalyzed cross-couplings with organomagnesium and organozinc reagents, which can proceed under mild conditions. mdpi.com The versatility of the C7-chloro and related C7-triflate groups in 1,6-naphthyridines has been shown to allow for a wide scope of C-C and C-heteroatom bond-forming reactions. acs.org

Table 1: Examples of Coupling Reactions on the 1,6-Naphthyridine (B1220473) Scaffold
Reaction TypeCoupling PartnerCatalyst System (Example)Product TypeReference
SuzukiArylboronic acidPd(PPh₃)₄ / Base7-Aryl-1,6-naphthyridine acs.org
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / Ligand / Base7-Amino-1,6-naphthyridine acs.org
NegishiOrganozinc (R-ZnCl)Pd(PPh₃)₄ or CoCl₂7-Alkyl/Aryl-1,6-naphthyridine acs.org
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Base7-Alkynyl-1,6-naphthyridine acs.org
CyanationZn(CN)₂Pd(PPh₃)₄7-Cyano-1,6-naphthyridine acs.org

Heterocyclic Ring Opening and Rearrangement Pathways

While the naphthyridine core is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. Such transformations are less common than peripheral functionalization but can lead to novel heterocyclic systems. For example, reactions of related tetrahydrobenzo[b] mdpi.comthieme-connect.denaphthyridines with activated alkynes have been shown to induce an expansion of the tetrahydropyridine (B1245486) fragment, resulting in the formation of an eight-membered azocine (B12641756) ring system. mdpi.comnih.gov Additionally, specific substitution patterns on the 2,7-naphthyridine (B1199556) ring have been found to trigger Smiles rearrangements, leading to the formation of 1-amino-3-oxo-2,7-naphthyridines. mdpi.com The propensity for such reactions in 7-Chloro-2-methyl- mdpi.comthieme-connect.denaphthyridin-3-ol would depend on the specific reagents and reaction conditions employed.

Formation of Coordination Complexes with Metal Ions

The nitrogen atoms in the mdpi.comthieme-connect.denaphthyridine ring possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. Naphthyridine-based ligands have been extensively used in coordination chemistry. nih.gov The two nitrogen atoms can act as a bidentate ligand, chelating to a single metal center or bridging two metal centers to form bimetallic complexes. nih.govnih.gov The specific geometry of the mdpi.comthieme-connect.de-isomer influences how it coordinates to metals compared to other isomers like the 1,5- or 1,8-naphthyridines. nih.gov The formation of such coordination compounds can significantly alter the electronic properties and reactivity of the naphthyridine scaffold and is a key application in areas such as catalysis and materials science. mdpi.com

Polymerization Potential and Oligomer Formation

The potential for 7-Chloro-2-methyl- mdpi.comthieme-connect.denaphthyridin-3-ol to act as a monomer for polymerization or oligomer formation exists through its multiple reactive sites. The chlorine atom at C7 and the hydroxyl group at C3 are prime candidates for step-growth polymerization reactions. For example, polycondensation could be achieved through repeated nucleophilic aromatic substitution reactions where the hydroxyl group of one monomer displaces the chlorine atom of another. Alternatively, the molecule could be bifunctionalized through modifications at the methyl and chloro positions to prepare it for various polymerization techniques. While the general reactivity of 1,5-naphthyridines has been considered in this context, specific studies on the polymerization of 7-Chloro-2-methyl- mdpi.comthieme-connect.denaphthyridin-3-ol are not widely reported in the literature. nih.gov

Exploration of Specific Molecular Interactions Mechanistic & in Vitro Focus

Receptor Agonism/Antagonism at the Molecular Level (in vitro biophysical assays)

Without foundational data from such studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. This highlights a potential area for future research within medicinal chemistry and molecular pharmacology, as the biological activity profile of 7-Chloro-2-methyl- nih.govnih.govnaphthyridin-3-ol remains to be publicly characterized.

Potential Applications in Advanced Materials Science and Catalysis

Utilization as a Scaffold for Luminescent or Optoelectronic Materials

The inherent aromatic and heterocyclic nature of the 1,6-naphthyridine (B1220473) core suggests potential for luminescence. Functionalized nih.govnih.gov-naphthyridines have been investigated for their photophysical properties, with some exhibiting promising fluorescence. mdpi.com However, specific studies detailing the luminescent or optoelectronic characteristics of 7-Chloro-2-methyl- nih.govnih.govnaphthyridin-3-ol, including data on its quantum yield, emission spectra, or suitability for devices like organic light-emitting diodes (OLEDs), are currently absent from the scientific literature.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the naphthyridine ring system and the hydroxyl group of 7-Chloro-2-methyl- nih.govnih.govnaphthyridin-3-ol present potential coordination sites for metal ions, a key requirement for the formation of coordination polymers and MOFs. These materials are of significant interest for applications in gas storage, separation, and catalysis. However, there is no specific research documenting the use of 7-Chloro-2-methyl- nih.govnih.govnaphthyridin-3-ol as a ligand in the synthesis of such frameworks.

Role as a Ligand in Homogeneous and Heterogeneous Catalytic Systems

The structural features of 7-Chloro-2-methyl- nih.govnih.govnaphthyridin-3-ol suggest it could act as a ligand in various catalytic systems. The nitrogen atoms could coordinate to a metal center, influencing its catalytic activity. While other naphthyridine derivatives have been employed in catalysis, dedicated research on the catalytic applications of this specific compound, either in homogeneous or heterogeneous systems, has not been reported.

Application in Chemo/Biosensor Development (mechanistic principles)

The development of chemosensors and biosensors often relies on molecules that can selectively interact with an analyte, producing a detectable signal, such as a change in fluorescence. The substituted naphthyridine scaffold could potentially be functionalized to create such sensors. However, there are no published studies that explore the use of 7-Chloro-2-methyl- nih.govnih.govnaphthyridin-3-ol in the development of chemo- or biosensors, nor are there any reports on the mechanistic principles of its interaction with potential analytes.

Photophysical Properties and Energy Transfer Mechanisms

A fundamental understanding of a compound's photophysical properties is crucial for its application in materials science. This includes data on its absorption and emission spectra, fluorescence lifetime, and quantum yield. Studies on other 1,6-naphthyridin-7(6H)-ones have shown interesting photophysical behaviors, such as solvatochromism and large Stokes shifts. mdpi.com However, a detailed investigation into the photophysical properties and any potential energy transfer mechanisms of 7-Chloro-2-methyl- nih.govnih.govnaphthyridin-3-ol has not been documented.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Naphthyridine Scaffolds

The creation of functionalized naphthyridines, including 7-Chloro-2-methyl- perkinelmer.comnih.govnaphthyridin-3-ol, often requires complex, multi-step synthetic processes. A key area for future research is the innovation of more efficient and adaptable synthetic strategies. While current methods are functional, they can be limited by substrate scope, reaction conditions, and yield. benthamdirect.comnih.gov

Future research could concentrate on several advanced methodologies:

Catalytic C-H Activation: Investigating transition-metal-catalyzed C-H activation and functionalization directly on the naphthyridine core could offer a more direct and atom-economical path to new analogs, potentially reducing the reliance on pre-functionalized starting materials. acs.org

Flow Chemistry: The use of continuous flow technologies may allow for superior control over reaction parameters, enhance the safety of certain reactions, and simplify scalable production.

Photoredox Catalysis: Employing visible-light-mediated photoredox catalysis could unlock new chemical reactions for modifying the naphthyridine scaffold under gentle conditions. rsc.org

Synthetic StrategyPotential BenefitsPrimary Research Goal
Catalytic C-H ActivationHigh atom economy, fewer synthetic stepsDesigning highly selective catalysts
Flow ChemistryImproved scalability, safety, and controlOptimizing reactor design and conditions
Photoredox CatalysisMild reaction conditions, novel reactivityDeveloping new catalysts and photosensitizers

Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactivity

Optimizing the synthesis and subsequent reactions of 7-Chloro-2-methyl- perkinelmer.comnih.govnaphthyridin-3-ol requires a thorough understanding of its reaction kinetics and mechanisms. Advanced spectroscopic techniques can offer crucial real-time data. perkinelmer.com

Future studies could implement the following:

In-situ NMR and IR Spectroscopy: These methods can track the formation of intermediates and products as they occur, yielding a detailed view of reaction progression. rsc.org

Time-Resolved and 2D-IR Spectroscopy: For studying reaction dynamics on extremely fast timescales, these techniques provide deep insights into molecular interactions and structural changes.

Process Analytical Technology (PAT): Incorporating these spectroscopic tools into a PAT framework would facilitate continuous monitoring and control of manufacturing, helping to ensure product quality and consistency. rsc.org

Integration of Machine Learning in Compound Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to transform drug discovery and materials science. For 7-Chloro-2-methyl- perkinelmer.comnih.govnaphthyridin-3-ol, these computational approaches can expedite the design of new derivatives with specific, desirable properties. nih.gov

Key areas for future exploration include:

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models to forecast the biological activity or material characteristics of new analogs based on their chemical structure.

Generative Models for De Novo Design: Using generative AI models to conceptualize and design entirely new naphthyridine derivatives with optimized property profiles. nih.gov

Predictive Modeling of Physicochemical Properties: Applying machine learning to accurately estimate properties like solubility, stability, and potential toxicity, which could minimize the need for extensive laboratory screening. gu.se

Machine Learning ApplicationObjectivePotential Impact
QSAR ModelingPredict biological or material propertiesAccelerate the optimization of lead compounds
De Novo DesignGenerate novel molecular structuresFacilitate the discovery of new chemical entities
Physicochemical Property PredictionForecast key compound characteristicsReduce the time and cost of experimental testing

Expanding the Scope of Molecular Interaction Profiling

A fundamental aspect of applying 7-Chloro-2-methyl- perkinelmer.comnih.govnaphthyridin-3-ol is understanding its molecular interactions with biological targets or other materials. Broadening the scope of molecular interaction profiling is a vital future research direction. broadinstitute.org

This can be pursued through:

Advanced Mass Spectrometry: Techniques like native mass spectrometry and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can offer detailed information about non-covalent interactions and conformational shifts upon binding.

Label-Free Biosensing: Methods such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) can quantify the kinetics and affinity of molecular binding in real-time.

Cryogenic Electron Microscopy (Cryo-EM): For analyzing interactions with large protein assemblies, cryo-EM can deliver high-resolution structural details of the compound in its bound state.

Exploration of New Material Science Paradigms

The planar, aromatic nature of the naphthyridine ring system suggests that 7-Chloro-2-methyl- perkinelmer.comnih.govnaphthyridin-3-ol and its derivatives could find applications in material science.

Future research should investigate its potential as:

A Component in Organic Electronics: The compound could serve as a foundational structure for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Recent studies have shown that naphthyridine-based scaffolds can serve as effective electron-transporting materials for OLEDs. acs.org

A Building Block for Coordination Polymers and MOFs: The nitrogen atoms within the naphthyridine structure can act as ligands for metal ions, potentially leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with applications in catalysis, sensing, or gas storage.

A Scaffold in Supramolecular Chemistry: The self-assembly of derivatives of 7-Chloro-2-methyl- perkinelmer.comnih.govnaphthyridin-3-ol into ordered supramolecular structures via non-covalent interactions could be explored for creating novel functional materials.

A focused and systematic approach to these research avenues is poised to reveal new and valuable aspects of the chemistry and utility of 7-Chloro-2-methyl- perkinelmer.comnih.govnaphthyridin-3-ol, potentially leading to significant progress across multiple scientific disciplines.

Q & A

Q. Advanced: How can reaction conditions be optimized to minimize byproducts during substitution at the 7-chloro position?

Key variables include solvent polarity, temperature, and catalyst selection. For instance, using Cs₂CO₃ instead of K₂CO₃ improves regioselectivity in naphthyridine systems by reducing side reactions at the methyl group . Microwave-assisted synthesis (e.g., 150°C for 24 hours) enhances reaction efficiency and purity, as demonstrated in analogs like ethyl 4-chloro-1,6-naphthyridine-3-carboxylate . Monitoring via TLC with ethyl acetate/n-hexane (1:4) ensures reaction completion .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard methods include ¹H NMR (to confirm substitution patterns and hydroxyl protons), LC-MS (for molecular weight verification), and IR spectroscopy (to identify the hydroxyl and aromatic C-Cl stretches). For example, in related naphthyridines, NMR chemical shifts at δ 8.5–9.0 ppm indicate aromatic protons adjacent to chlorine .

Q. Advanced: How can researchers resolve spectral ambiguities caused by tautomerism in the naphthyridine core?

Tautomeric equilibria (e.g., keto-enol forms) complicate NMR interpretation. Strategies include:

  • Low-temperature NMR to "freeze" tautomers .
  • DFT calculations to predict dominant tautomeric forms based on substituent electronegativity .
  • Isotopic labeling (e.g., deuterated solvents) to track proton exchange dynamics .

Basic: What biological activities are reported for structurally similar naphthyridines?

Analogous compounds exhibit antimicrobial , antiviral , and anticancer properties. For instance, 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives act as kinase inhibitors targeting c-Met, a receptor implicated in tumor growth . Chlorine substitution enhances lipophilicity and target binding in enzyme inhibition assays .

Q. Advanced: How do contradictory bioactivity data arise in naphthyridine studies, and how can they be addressed?

Discrepancies often stem from:

  • Solubility differences : Poor aqueous solubility (common in chlorinated naphthyridines) may lead to false negatives in cell-based assays. Using co-solvents like DMSO (≤0.1% v/v) mitigates this .
  • Metabolic instability : Rapid hepatic degradation of the hydroxyl group in vivo reduces efficacy. Solutions include prodrug strategies (e.g., acetylating the hydroxyl) .

Basic: What analytical methods are recommended for purity assessment?

HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm is standard. For example, impurities in ethyl 4-chloro-1,6-naphthyridine-3-carboxylate were quantified with ≤98% purity using this method .

Q. Advanced: How can trace impurities (e.g., regioisomers) be detected and quantified?

  • Chiral HPLC or SFC (supercritical fluid chromatography) resolves stereoisomers .
  • HRMS (high-resolution mass spectrometry) identifies halogenated byproducts via isotopic patterns (e.g., Cl⁻ adducts at m/z 35/37) .

Basic: What precautions are necessary for handling this compound?

  • Store at 2–8°C in airtight containers to prevent hydrolysis of the chloro group .
  • Use PPE (gloves, goggles) due to potential skin/eye irritation, as noted in Sigma-Aldrich safety guidelines .

Q. Advanced: How can researchers address instability during long-term storage?

  • Lyophilization stabilizes the compound for >6 months .
  • Add antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidative degradation of the methyl group .

Basic: What computational tools aid in studying this compound’s reactivity?

Gaussian or ORCA software can model reaction pathways (e.g., substitution at the 7-position) using DFT methods. PubChem data (InChI: QLMYDUMKXXBULG-UHFFFAOYSA-N) provides starting geometries .

Q. Advanced: How can QSAR models predict biological activity?

  • Train models using descriptors like ClogP (lipophilicity) and HOMO-LUMO gaps (reactivity) from analogs .
  • Validate with experimental IC₅₀ values from kinase inhibition assays .

Basic: What regulatory considerations apply to preclinical studies?

The compound is not FDA-approved and is restricted to in vitro or animal models. Compliance with ACUC (Animal Care and Use Committee) protocols is mandatory .

Q. Advanced: How to design impurity profiling for IND submissions?

  • Follow ICH Q3A guidelines: Identify impurities ≥0.1% via LC-MS.
  • Synthesize and characterize potential degradants (e.g., hydrolyzed chloro derivatives) .

Advanced: What strategies improve solubility for in vivo studies?

  • Salt formation : Hydrochloride salts of tetrahydro-naphthyridines enhance water solubility .
  • Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.